molecular formula C16H11F4NO3 B5795422 1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-(1-propen-1-yl)benzene

1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-(1-propen-1-yl)benzene

Cat. No.: B5795422
M. Wt: 341.26 g/mol
InChI Key: UYIBWYSSDURCEC-ONEGZZNKSA-N
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Description

1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-(1-propen-1-yl)benzene is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is also known as TFMPP and is a member of the benzene family of organic compounds. TFMPP has been found to have a variety of interesting properties that make it useful in a range of different applications.

Mechanism of Action

The mechanism of action of TFMPP is complex and not fully understood. However, it is known that TFMPP acts as a serotonin receptor agonist, which means that it can activate specific serotonin receptors in the brain. This leads to changes in the levels of serotonin in the brain, which can have a range of effects on mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
TFMPP has been found to have a range of biochemical and physiological effects. These include changes in the levels of serotonin in the brain, changes in heart rate and blood pressure, and changes in body temperature. TFMPP has also been found to have effects on behavior, including changes in mood, anxiety, and aggression.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments. It is a well-studied compound with a range of interesting properties, which makes it useful for a variety of different applications. However, there are also limitations to the use of TFMPP in lab experiments. For example, it can be difficult to control the dosage and timing of TFMPP administration, which can make it challenging to replicate results.

Future Directions

There are several future directions for research into TFMPP. One area of interest is in the development of new treatments for depression and other mood disorders. TFMPP has been found to have interesting effects on serotonin receptors in the brain, which could make it a useful tool for developing new treatments. Another area of interest is in the study of the effects of TFMPP on behavior and cognition. TFMPP has been found to have effects on mood, anxiety, and aggression, which could make it useful for studying these behaviors in animal models. Finally, there is also interest in the development of new synthesis methods for TFMPP, which could make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of TFMPP is a complex process that involves several steps. The first step is the preparation of 1,2,4,5-tetrafluoro-3-nitrobenzene, which is then reacted with 5-methyl-2-aminophenol to produce 1-(5-methyl-2-nitrophenoxy)-2,4,5-trifluorobenzene. This compound is then reacted with allyl bromide to produce TFMPP.

Scientific Research Applications

TFMPP has been extensively studied for its potential uses in scientific research. One of the main areas of interest is in the field of neuroscience, where TFMPP has been found to have a range of interesting effects on the central nervous system. TFMPP has been found to act as a serotonin receptor agonist, which means that it can activate specific serotonin receptors in the brain. This has led to research into the potential uses of TFMPP in the treatment of depression and other mood disorders.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO3/c1-3-4-9-12(17)14(19)16(15(20)13(9)18)24-11-7-8(2)5-6-10(11)21(22)23/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIBWYSSDURCEC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=C(C=CC(=C2)C)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=C(C=CC(=C2)C)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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